molecular formula C14H15FO5 B2736748 Diethyl (4-fluorobenzoyl)malonate CAS No. 174403-79-3

Diethyl (4-fluorobenzoyl)malonate

Cat. No.: B2736748
CAS No.: 174403-79-3
M. Wt: 282.267
InChI Key: BWGLMZDXUGIPAA-UHFFFAOYSA-N
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Description

Diethyl (4-fluorobenzoyl)malonate is an organic compound with the molecular formula C14H15FO5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorobenzoyl group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (4-fluorobenzoyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-fluorobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol. The general reaction scheme is as follows:

Diethyl malonate+4-fluorobenzoyl chlorideNaOEtDiethyl (4-fluorobenzoyl)malonate\text{Diethyl malonate} + \text{4-fluorobenzoyl chloride} \xrightarrow{\text{NaOEt}} \text{this compound} Diethyl malonate+4-fluorobenzoyl chlorideNaOEt​Diethyl (4-fluorobenzoyl)malonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Diethyl (4-fluorobenzoyl)malonate can undergo nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzoyl derivatives.

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid for hydrolysis.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Hydrolysis: Produces 4-fluorobenzoylmalonic acid.

    Decarboxylation: Produces 4-fluorobenzoyl derivatives.

Scientific Research Applications

Diethyl (4-fluorobenzoyl)malonate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (4-fluorobenzoyl)malonate involves its reactivity as an ester and its ability to undergo nucleophilic substitution and hydrolysis. The compound can interact with various molecular targets, including enzymes that catalyze ester hydrolysis. The presence of the 4-fluorobenzoyl group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Diethyl malonate: Lacks the 4-fluorobenzoyl group, making it less reactive in certain substitution reactions.

    Diethyl benzoylmalonate: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness: Diethyl (4-fluorobenzoyl)malonate is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

diethyl 2-(4-fluorobenzoyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLMZDXUGIPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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